1-Ethylpiperazine-2,5-dione

Description

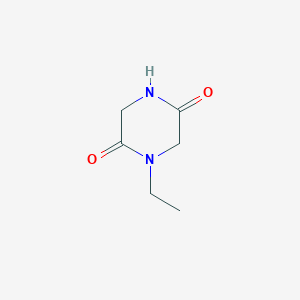

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-2-8-4-5(9)7-3-6(8)10/h2-4H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLZGYSOTGISDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(=O)NCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 Ethylpiperazine 2,5 Dione and Analogues

Established Synthetic Routes to Piperazine-2,5-dione Core Structures

The piperazine-2,5-dione ring, also known as a 2,5-diketopiperazine (DKP), is the fundamental scaffold for this class of compounds. wikipedia.org It is a cyclic peptide dimer of α-amino acids. csu.edu.au The synthesis of this core structure is a well-documented area of organic chemistry, with several reliable methods being widely employed. ucd.ie

Cyclocondensation Approaches with Amine and Oxalate (B1200264) Precursors

A primary method for constructing the piperazine-2,5-dione core is through the cyclization of dipeptides, which are themselves formed from amino acid precursors. wikipedia.org Dipeptides that possess an ester group at the C-terminus often undergo spontaneous cyclization to form the desired DKP ring. wikipedia.org This intramolecular amidation is a foundational approach to the heterocycle.

Another cyclocondensation strategy involves the reaction of diamine precursors with oxalate derivatives. A notable example, which produces the related 2,3-dione isomer, is the reaction between a diethyl ester of oxalic acid and N-ethyl ethylenediamine. prepchem.com In this procedure, the reagents are mixed in ethanol (B145695) at room temperature, and upon heating to remove the solvent, the product crystallizes after treatment with dioxane, affording a yield of 76.0%. prepchem.com This principle of reacting a diamine with an oxalate ester illustrates a direct cyclocondensation pathway to a piperazinedione core. Similarly, piperazine-2,6-diones can be synthesized through the condensation of iminodiacetic acid derivatives with primary amines. scite.ai

Precursor Design and Selection for N-Alkylated Piperazinediones

The synthesis of N-alkylated piperazinediones, such as 1-Ethylpiperazine-2,5-dione, can be achieved through two main strategies: building the ring from already N-alkylated precursors or by alkylating a pre-formed piperazine-2,5-dione ring. wikipedia.orgnih.gov

For the precursor-based approach, N-substituted glycine (B1666218) derivatives are valuable starting materials. ic.ac.uk For instance, N-alkylated amino acids can be incorporated into a dipeptide chain, which is then cyclized to yield the N-substituted DKP. nih.gov The Ugi multi-component reaction is another powerful method, capable of producing dipeptides from an isonitrile, an amino acid, an aldehyde, and an amine, which can then be cyclized. wikipedia.org This approach allows for the incorporation of the desired N-alkyl group from the outset. Intramolecular N-alkylation of Ugi adducts has been successfully applied to produce a series of 2,5-DKPs. acs.org

Targeted Synthesis of this compound

The specific synthesis of this compound most commonly involves the direct alkylation of the parent piperazine-2,5-dione. wikipedia.org This method provides a straightforward route to the target molecule from a commercially available starting material.

Reaction Mechanism Elucidation for Specific Ethyl Substitution

The N-alkylation of a piperazine-2,5-dione follows a well-understood reaction mechanism. wikipedia.orgbaranlab.org The process is typically an SN2-type reaction. acs.org It begins with the deprotonation of one of the amide nitrogens (N-H) by a strong base. wikipedia.org Sodium hydride (NaH) is the most commonly used base for this purpose. wikipedia.orgbaranlab.orgcore.ac.uk The base abstracts a proton from the nitrogen, creating a nucleophilic amide anion.

This anion then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, in a classic SN2 displacement. The ethyl group is transferred to the nitrogen atom, and the halide is expelled as a leaving group, resulting in the formation of this compound. Care must be taken to control stoichiometry to avoid dialkylation, which would produce 1,4-diethylpiperazine-2,5-dione. baranlab.org Potential side reactions include epimerization, especially with certain sensitive substrates. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the synthesis of N-alkylated piperazinediones requires careful control over several reaction parameters to maximize yield and ensure high purity. For the related synthesis of 1-ethylpiperazine-2,3-dione, key parameters include precise temperature control, typically between 60–80°C, and the use of a catalyst like ammonium (B1175870) chloride to facilitate cyclization. Post-reaction purification through methods such as recrystallization or column chromatography is essential to achieve purity levels greater than 95%. Optimized protocols for such syntheses have reported yields in the range of 70–85%.

For the N-alkylation of the 2,5-dione core, solvent choice is critical, with dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being common options. baranlab.orgcore.ac.uk The choice of base and reaction temperature can also influence the outcome, with milder conditions sometimes being necessary to prevent side reactions like epimerization. wikipedia.org

Below is a table summarizing typical conditions and outcomes for the N-alkylation of piperazine-2,5-dione scaffolds.

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques that can be applied to the synthesis of this compound and its analogues, often leading to improved efficiency, yield, and purity.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate chemical reactions. researchgate.netresearchgate.net For piperazinedione synthesis, it has been shown to improve cyclocondensation reactions by reducing reaction times and increasing yields. researchgate.netresearchgate.net Solvent-free microwave-assisted transformation of N-Boc dipeptide esters into 2,5-piperazinediones is noted as an efficient and environmentally friendly approach. researchgate.net

Solid-Phase Synthesis: This technique is particularly valuable for generating libraries of DKP derivatives for screening purposes. nih.gov In this method, the growing molecule is attached to a solid polymer support. The synthesis often involves strategies like attaching a central amide to the support or directly alkylating the amide nitrogen while on the resin. nih.gov This allows for easy purification by simply washing the resin, followed by cleavage of the final product from the support. nih.gov

Multi-Component Reactions (MCRs): The Ugi reaction is a prime example of an MCR used for DKP synthesis. acs.orgmdpi.com It allows for the one-pot synthesis of complex molecules from simple starting materials, which is a highly efficient strategy. mdpi.com A one-pot Ugi/SN2-cyclization strategy has been developed for the synthesis of 2,5-DKPs under mild conditions using ethanol as a solvent. mdpi.com

Phase-Transfer Catalysis (PTC): PTC provides an efficient, one-step procedure for the synthesis of symmetrical 1,4-disubstituted piperazine-2,5-diones. ucd.ie The reaction is performed at room temperature in a two-phase system (e.g., dichloromethane (B109758) and an alkaline solution) with a catalyst like triethylbenzylammonium chloride (TEBA). ucd.ie This method can produce DKPs in good to very good yields with high selectivity for cyclization over polymerization. ucd.ie

Flow Chemistry: The use of continuous flow reactors is an emerging technique that can improve the efficiency, safety, and scalability of chemical production.

Microwave-Assisted Organic Synthesis for Piperazinedione Ring Formation

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the formation of the piperazinedione ring, offering advantages such as reduced reaction times, increased yields, and environmentally benign conditions. google.com A notable protocol involves the one-pot N-Boc-deprotection and cyclization of Nα-Boc-dipeptidyl esters in water. google.com This method is rapid, safe, and highly efficient, demonstrating that the tert-butoxy (B1229062) group serves as an effective leaving group for these cyclization reactions under microwave irradiation. google.com

While specific microwave-assisted synthesis for this compound is not extensively detailed, the synthesis of its positional isomer, 1-ethylpiperazine-2,3-dione, provides a relevant example of the technology's application. In this synthesis, iminodiacetic acid and ethylamine (B1201723) hydrochloride are reacted in a microwave reactor at elevated temperatures (150–200°C) for a short duration (10–30 minutes), yielding the product after purification.

| Reactants | Conditions | Yield | Reference |

| Nα-Boc-dipeptidyl-tert-butyl and methyl esters | Water, Microwave Irradiation | Excellent | google.com |

| Iminodiacetic acid, Ethylamine hydrochloride | Microwave reactor, 180°C, 20 min | 82% (for 2,3-dione isomer) | acs.org |

This table summarizes reaction conditions for microwave-assisted synthesis of piperazinedione rings.

This approach highlights the potential for rapid and efficient synthesis of the core heterocyclic structure. google.com The use of microwave irradiation can also be applied in solution-phase synthesis, for example, in the one-pot reaction of isatin (B1672199) with formaldehyde (B43269) and N-ethyl piperazine (B1678402), which proceeds for a short duration under microwave power to yield the desired product. cdnsciencepub.com

Continuous Flow Reactor Applications in Piperazinedione Synthesis

Continuous flow chemistry is an established technology in both academic and industrial laboratories for preparing molecular structures with improved process control and safety. mdpi.com For industrial-scale production of piperazinediones, continuous flow reactors are considered advantageous to ensure consistent quality and yield. While specific, detailed examples of continuous flow synthesis for this compound are not prevalent in the literature, the principles have been applied to related heterocyclic structures.

For instance, a flow reactor equipped with a microwave unit has been developed for the large-scale manufacturing of monosubstituted piperazines. researchgate.net This system allows for effective and scalable production, highlighting the potential for similar applications in piperazinedione synthesis. researchgate.net The benefits of such systems include superior heat and mass transfer, enhanced safety, and the ability to integrate in-line analysis and purification, which minimizes side-product formation and maximizes productivity. mdpi.com In the context of solid-phase peptide synthesis, where diketopiperazine formation can be an undesired side reaction, continuous-flow setups are preferred for certain steps, such as Fmoc-removal, to better control the process and minimize impurities. cdnsciencepub.com The application of flow chemistry is thus a promising avenue for the efficient and scalable synthesis of this compound and its derivatives.

Derivatization Strategies for this compound

The piperazine-2,5-dione core is a versatile scaffold for functionalization, allowing for the introduction of various substituents at both its nitrogen and carbon atoms to generate diverse bioactive molecules. csu.edu.auresearchgate.net

Functionalization at Nitrogen and Carbon Centers

Functionalization of the piperazine-2,5-dione ring can be achieved at the nitrogen and carbon positions. N-alkylation or N-acylation is a common strategy. For example, the synthesis of 1,4-dibenzylpiperazine-2,5-dione (B3052571) is accomplished by reacting glycine anhydride (B1165640) with sodium hydride and benzyl (B1604629) chloride, effectively substituting the nitrogen atoms. smolecule.com

Alkylation at the carbon centers (α-carbons) of the piperazine-2,5-dione ring has also been explored. Stereocontrolled alkylation of chiral diketopiperazines is a key method for producing non-natural α-amino acids with high diastereoselectivity. researchgate.net This involves the use of a strong base to generate an enolate, which then reacts with an alkyl halide. researchgate.net For instance, piperazine-2,5-dione derivatives have been successfully alkylated with reagents like iodoethane (B44018) and benzyl bromide to yield C-alkylated products. researchgate.net

| Position | Reaction Type | Reagents | Product Type | Reference |

| Nitrogen | N-Alkylation | Sodium Hydride, Benzyl Chloride | N,N'-Disubstituted Piperazinedione | smolecule.com |

| Carbon | C-Alkylation | Strong Base, Iodoethane/Benzyl Bromide | C-Substituted Piperazinedione | researchgate.net |

This table outlines strategies for the functionalization of the piperazinedione ring.

Exploration of Substitution Reaction Mechanisms and Regioselectivity

The regioselectivity of substitution reactions is a critical consideration in the functionalization of piperazine derivatives. Steric and electronic effects play a significant role in directing reactivity. For substituted piperazines, reactions tend to favor the less sterically hindered nitrogen atom. acs.org

Studies on nucleophilic aromatic substitution reactions involving 1-methylpiperazine (B117243) with substituted pyridines have provided valuable insights into the factors governing regioselectivity. It was found that the steric properties of the substituents, rather than their lipophilicity or electronic effects, were the primary determinants of the reaction's regioselectivity. Specifically, bulky substituents near the reaction site on the pyridine (B92270) ring directed the substitution to the more accessible position. Furthermore, the solvent was shown to have a profound impact on regioselectivity; the ratio of isomers could be dramatically altered by changing the solvent, for instance, from dichloromethane (DCM) to dimethyl sulfoxide (B87167) (DMSO). These findings underscore the importance of steric hindrance and solvent choice in controlling the outcome of substitution reactions involving piperazine-based nucleophiles.

Design and Synthesis of Novel this compound Conjugates

The piperazine moiety is a key structural component in the design of novel molecular conjugates, often acting as a linker or a pharmacophore itself. researchgate.net Various strategies have been employed to synthesize conjugates incorporating a piperazine ring, which could be adapted for this compound.

One approach involves creating hybrid molecules by coupling different bioactive units. For example, novel derivatives have been synthesized that bear both a chalcone (B49325) and an N-ethyl-piperazinyl amide function within the framework of oleanonic and ursonic acids. royalsocietypublishing.org Another strategy focuses on developing specialized linkers for conjugation. Maleimide (B117702) linkers based on a piperazine motif have been designed and synthesized to connect molecules, such as in the development of antibody-drug conjugates (ADCs). These linkers are created through substitution reactions to attach the piperazine unit to the maleimide core. Additionally, multicomponent reactions, such as the A³-coupling process, have been used to create complex derivatives, for instance, by reacting a propargylated purine (B94841) with formaldehyde and a piperazine-containing secondary amine to form novel conjugates.

Chemical Reactivity and Transformation Mechanisms of 1 Ethylpiperazine 2,5 Dione

Oxidative Transformations of the Diketopiperazine Ring

The oxidation of the 1-Ethylpiperazine-2,5-dione ring can proceed through several pathways, depending on the oxidizing agent and reaction conditions. These transformations can target the carbon-alpha (Cα) positions or the nitrogen atoms, potentially leading to dehydrogenation or ring-opening reactions.

Research on N-blocked piperazine-2,5-dione derivatives has shown that they can undergo dehydrogenation when treated with a solution of sulfur in dimethylformamide. rsc.org Another oxidative pathway involves the use of lead tetra-acetate, which can result in the introduction of an acetoxy group at the Cα position. rsc.org While not specific to the 1-ethyl derivative, these findings illustrate general oxidative behaviors of the DKP scaffold.

More potent oxidizing agents are capable of cleaving the piperazine (B1678402) ring. For instance, studies on the positional isomer, 1-ethylpiperazine-2,3-dione, demonstrate that reaction with potassium permanganate (B83412) (KMnO₄) under acidic conditions leads to the cleavage of the piperazine ring, yielding products such as ethylamine (B1201723) and oxalic acid derivatives. Although this pertains to the 2,3-dione isomer, it suggests that strong oxidation can lead to the complete degradation of the heterocyclic core. General oxidation of similar DKP structures can also be achieved with reagents like hydrogen peroxide.

The following table summarizes potential oxidative transformations based on studies of related diketopiperazines.

| Oxidizing Agent | Substrate Class | Observed Transformation | Potential Product from this compound |

| Sulfur in DMF | N-blocked piperazine-2,5-diones | Dehydrogenation | 1-Ethyl-3,6-dihydropiperazine-2,5-dione |

| Lead Tetra-acetate | Piperazine-2,5-dione derivatives | Acetoxylation at Cα | 1-Ethyl-3-acetoxypiperazine-2,5-dione |

| Potassium Permanganate (KMnO₄) | 1-Ethylpiperazine-2,3-dione (Isomer) | Ring Cleavage | Ethanamine, Oxalic Acid, and related fragments |

Reductive Pathways of the Carbonyl Moieties

The carbonyl groups of the two amide bonds in this compound are susceptible to reduction. The outcome of the reduction is highly dependent on the reducing agent employed.

Complex metal hydrides are commonly used for this transformation. Studies on analogous N-alkylpiperazine-2,5-diones, such as 1-butylpiperazine-2,5-dione, indicate that reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl groups. This type of reduction typically converts the amide functionalities into amines, which would result in the formation of the corresponding N-ethylpiperazine derivative. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and may also be used, potentially leading to the reduction of one or both carbonyls to hydroxyl groups, forming a piperazinol or a piperazinediol. For the related isomer, 1-ethylpiperazine-2,3-dione, reduction with NaBH₄ has been shown to form 1-ethylpiperazine-2,3-diol.

A summary of expected reduction pathways is provided in the table below.

| Reducing Agent | General Product Type | Potential Product from this compound |

| Lithium Aluminum Hydride (LiAlH₄) | Full reduction of amides to amines | 1-Ethylpiperazine |

| Sodium Borohydride (NaBH₄) | Reduction of carbonyls to alcohols | 1-Ethyl-5-hydroxypiperazin-2-one or 1-Ethylpiperazine-2,5-diol |

Nucleophilic and Electrophilic Substitution Reactions on the Piperazine Ring

The substitution reactions on the this compound ring can occur at the remaining N-H position or at the α-carbons adjacent to the carbonyl groups.

Nucleophilic Substitution: The nitrogen atom at position 4, bearing a hydrogen, can act as a nucleophile after deprotonation. The amide proton is acidic and can be removed by a strong base. The resulting anion can then react with various electrophiles in a nucleophilic substitution reaction. For example, studies on similar piperazine-2,5-diones have demonstrated that alkylation at the nitrogen is possible. The alkylation of (S)-3-methylpiperazine-2,5-dione using a strong base like lithium hexamethyldisilazide (LHDMS) followed by an alkylating agent leads to the corresponding N-alkylated product with high diastereoselectivity. ucd.ie This indicates that the N-H position of this compound can be functionalized, for instance, through alkylation or acylation, to yield 1,4-disubstituted piperazine-2,5-diones. researchgate.net

Electrophilic Substitution: The α-carbons (at positions 3 and 6) of the diketopiperazine ring are activated by the adjacent carbonyl groups, making their protons acidic. Upon deprotonation with a suitable base, these positions can become nucleophilic and react with electrophiles. This reactivity is a cornerstone for the functionalization of the DKP scaffold. It has been shown that introducing an alkoxycarbonyl group at an α-carbon further activates it for subsequent alkylation reactions. researchgate.net This strategy allows for the controlled and mild extension of the carbon framework of the piperazine-2,5-dione structure.

The following table outlines the key substitution reactions.

| Reaction Type | Reactive Site | Reagents | General Outcome |

| Nucleophilic Substitution | N-H | 1. Strong Base (e.g., LHDMS, NaH) 2. Electrophile (e.g., Alkyl halide) | N-Alkylation/Acylation to form 1,4-disubstituted derivatives |

| Electrophilic Substitution (via enolate) | Cα-H (positions 3 & 6) | 1. Base (e.g., LDA, NaH) 2. Electrophile (e.g., Alkyl halide) | C-Alkylation at the α-carbon |

Stability and Degradation Pathways of the Diketopiperazine Core

The diketopiperazine core of this compound is essentially a cyclic dipeptide, and its stability is primarily influenced by the susceptibility of its two amide bonds to hydrolysis. Generally, the cyclic structure of DKPs confers greater stability against proteolytic degradation compared to their linear peptide counterparts. rsc.orgmdpi.com

However, under harsh conditions, the ring can be opened. The primary degradation pathway for the diketopiperazine core is hydrolysis, which can be catalyzed by either acid or base.

Acid or Base-Catalyzed Hydrolysis: In the presence of strong acids (e.g., HCl) or bases (e.g., NaOH), the amide bonds are cleaved. nih.gov This ring-opening reaction initially yields a linear dipeptide derivative. Depending on the reaction conditions, this intermediate can be further hydrolyzed to its constituent amino acid building blocks. For this compound, hydrolysis would break the ring to form N-ethyl-N-(carboxymethyl)aminoacetamide or related species.

Thermal Degradation: Theoretical studies on similar cyclic dipeptides, such as those derived from proline, have shown that the formation of the 2,5-diketopiperazine structure is a favored pathway during pyrolysis, indicating a certain degree of thermal stability. taylorandfrancis.com

The stability of the DKP ring is a critical factor in its use as a scaffold in medicinal chemistry, offering a more robust alternative to linear peptides. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Ethylpiperazine 2,5 Dione

Spectroscopic Analysis (NMR, IR, Mass Spectrometry) for Structural Confirmation

The molecular structure of 1-Ethylpiperazine-2,5-dione is unequivocally confirmed through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Each technique provides complementary information to verify the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group, specifically a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), resulting from spin-spin coupling. The protons on the piperazine (B1678402) ring would also produce distinct signals.

¹³C NMR: The carbon NMR spectrum would confirm the presence of two carbonyl carbons (C=O), typically in the range of 165–170 ppm. Signals corresponding to the two methylene carbons of the ethyl group and the two methylene carbons within the piperazine-2,5-dione ring would also be present.

Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups. A strong absorption band is anticipated around 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the amide groups within the diketopiperazine ring. researchgate.net Another significant band, corresponding to the C-N stretching vibration, is expected around 1250 cm⁻¹.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the molecule. For this compound, with a molecular formula of C₆H₁₀N₂O₂, the expected molecular weight is approximately 142.16 g/mol . ESI-MS would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 142.16. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Ethyl Group (CH₃) | Triplet |

| ¹H NMR | Ethyl Group (CH₂) | Quartet |

| ¹³C NMR | Carbonyl Carbons (C=O) | δ ≈ 165–170 ppm |

| IR Spectroscopy | C=O Stretch | ~1700 cm⁻¹ |

| IR Spectroscopy | C-N Stretch | ~1250 cm⁻¹ |

| Mass Spectrometry | [M+H]⁺ Ion | m/z ≈ 142.16 |

X-ray Crystallography for Solid-State Structural Determination and Conformation

While a specific crystal structure for this compound is not available, extensive crystallographic studies on its parent compound, piperazine-2,5-dione, provide a foundational understanding of its solid-state architecture.

The crystal structure of piperazine-2,5-dione has been determined at 120 K. researchgate.net The molecules are located across centers of inversion within the monoclinic space group P2₁/c. researchgate.netiucr.org In the solid state, these molecules are linked by pairs of N—H⋯O hydrogen bonds, forming extended ribbons. researchgate.net These ribbons are further interconnected into sheets by C—H⋯O hydrogen bonds. researchgate.net The introduction of an ethyl group at the N1 position in this compound would prevent the formation of one of the N—H⋯O hydrogen bonds, thus significantly altering the crystal packing and intermolecular interactions compared to the unsubstituted parent molecule.

Table 2: Crystallographic Data for Piperazine-2,5-dione (Parent Compound) at 120 K iucr.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₆N₂O₂ |

| Molecular Weight | 114.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8967 (10) |

| b (Å) | 11.527 (3) |

| c (Å) | 5.159 (2) |

| β (°) | 96.46 (2) |

| Volume (ų) | 230.26 (12) |

| Z | 2 |

Conformational Analysis of the Piperazine-2,5-dione Ring System

The six-membered piperazine-2,5-dione ring, also known as a diketopiperazine (DKP), is a privileged scaffold found in many bioactive molecules. csu.edu.au Its conformation is not strictly rigid and can adopt several forms, including planar, boat, or twisted-boat conformations. csu.edu.aunih.gov The preferred conformation is highly dependent on the nature and stereochemistry of the substituents on the ring.

The planarity of the ring is a balance between the desire of the two amide bonds to be planar and the steric strain of a fully eclipsed ring. When substituted with aromatic side chains, the DKP ring often adopts a planar or near-planar conformation. csu.edu.au However, the presence of bulky alkyl substituents can cause the ring to pucker into a boat or flagpole boat conformation to alleviate steric interactions. csu.edu.au This conformational flexibility is a key determinant of the biological activity of DKP derivatives.

Influence of the N-Ethyl Substituent on Molecular Geometry and Conformation

The introduction of an ethyl group at the N1 position of the piperazine-2,5-dione ring has a profound impact on the molecule's geometry and conformational preferences.

Symmetry Breaking: The N-ethyl group breaks the C₂h symmetry of the parent piperazine-2,5-dione molecule. This makes the two carbonyl groups and the two α-carbon positions chemically non-equivalent.

Disruption of Hydrogen Bonding: The substitution of a hydrogen atom with an ethyl group on one of the nitrogen atoms eliminates the possibility of that nitrogen acting as a hydrogen bond donor. This fundamentally alters the intermolecular hydrogen-bonding network that characterizes the crystal structure of the unsubstituted parent compound, which forms extended ribbons through paired N-H···O bonds. researchgate.net

Steric Influence on Ring Conformation: The steric bulk of the ethyl group forces the piperazine-2,5-dione ring to deviate from planarity. To minimize steric clashes between the ethyl group and the adjacent carbonyl oxygen and ring protons, the ring is likely to adopt a puckered, non-planar conformation, such as a boat or twisted-boat form. In related N-alkylated bis(piperazine-2,5-diones), steric bulk has been shown to be essential in determining their solid-state conformations. nih.gov

Nitrogen Atom Planarity: Despite the ring puckering, the substituted nitrogen atom (N1) is expected to maintain a relatively planar geometry. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group (π-conjugation), which favors a trigonal planar arrangement. nih.gov

Computational Chemistry and Cheminformatics in 1 Ethylpiperazine 2,5 Dione Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule like 1-ethylpiperazine-2,5-dione. DFT studies can accurately predict its three-dimensional geometry, electron distribution, and spectroscopic characteristics. researchgate.netresearchgate.net

Key applications of DFT for this compound include:

Geometry Optimization: Determining the most stable conformation (lowest energy state) of the molecule. The piperazine (B1678402) ring can adopt various conformations, such as chair, boat, or twist-boat, and DFT can calculate the energetic favorability of each.

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Reactivity Descriptors: DFT can compute global reactivity descriptors such as electronegativity, chemical hardness, and softness, which help in predicting how the molecule will behave in a chemical reaction.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule. researchgate.net For this compound, the MEP map would highlight the electron-rich regions around the carbonyl oxygen atoms, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, regions around the hydrogen atoms would appear electron-poor, indicating sites for nucleophilic attack.

Vibrational Analysis: Theoretical vibrational frequencies (like IR and Raman spectra) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

Table 1: Representative DFT-Calculated Properties for this compound Note: These values are illustrative and depend on the specific DFT functional and basis set used.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. researchgate.net |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, especially in a biological environment or in solution. uantwerpen.beresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions. tandfonline.com

For this compound, MD simulations are used to:

Explore Conformational Space: The molecule is not rigid. MD simulations can sample the various conformations the piperazine ring and the ethyl group can adopt in solution, revealing the most populated and energetically favorable shapes.

Analyze Solvation: By simulating the compound in a box of water molecules, one can study its hydration shell, identifying how water molecules arrange themselves around the solute and quantifying the strength of hydrogen bonds.

Study Intermolecular Interactions: When co-simulated with a biological target like a protein, MD can reveal the stability of the binding pose obtained from docking. It shows how the ligand and protein adapt to each other and helps in calculating binding free energies (e.g., using MM-PBSA or MM-GBSA methods), which provide a more accurate estimate of binding affinity than docking scores alone. tandfonline.com

Ligand-Based and Structure-Based Drug Design Approaches Utilizing the this compound Scaffold

The diketopiperazine (DKP) core is considered a "privileged scaffold" in medicinal chemistry because it can serve as a template to create molecules that bind to a variety of biological targets. sigmaaldrich.com The this compound structure is a valuable starting point for both ligand-based and structure-based drug design.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown, but a set of molecules with known activity exists. Starting with this compound as a core, chemists can:

Pharmacophore Modeling: Identify the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for the biological activity of known DKP-based drugs. This model then guides the design of new derivatives.

Scaffold Hopping: Replace the DKP core with other chemical moieties that maintain the crucial 3D arrangement of the pharmacophoric features, potentially leading to compounds with improved properties.

Structure-Based Drug Design: When the 3D structure of a target protein is available (from X-ray crystallography or NMR), this compound can be used as a fragment or lead compound.

Molecular Docking: The compound is computationally placed into the binding site of the target protein to predict its preferred orientation and binding affinity. The two carbonyl groups make it an excellent candidate for forming hydrogen bonds with protein backbones or side chains.

Fragment-Based Growth: The ethyl group or other positions on the piperazine ring can be computationally modified to extend into nearby pockets of the active site, designing new interactions that increase binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com For a set of this compound derivatives, a QSAR model can be developed to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. excli.de

The process involves several steps:

Data Set Assembly: A series of this compound derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is collected.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be physicochemical (e.g., LogP, molecular weight), electronic (e.g., dipole moment), or topological (e.g., connectivity indices).

Model Building: Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the calculated descriptors with biological activity.

Model Validation: The model's predictive power is rigorously tested using external or cross-validation techniques to ensure it is not overfitted to the training data. scispace.com

Table 3: Example of a QSAR Data Table for a Hypothetical Series of this compound Derivatives

| Compound ID | R-group Substitution | LogP | Polar Surface Area (Ų) | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|

| DKP-01 | -CH₂CH₃ (Ethyl) | -0.5 | 58.2 | 5.1 | 5.2 |

| DKP-02 | -CH₂(Phenyl) | 1.5 | 58.2 | 6.8 | 6.7 |

| DKP-03 | -CH₂(4-Cl-Phenyl) | 2.2 | 58.2 | 7.4 | 7.3 |

A hypothetical QSAR equation might look like: pIC₅₀ = 4.5 + (0.8 * LogP) + (0.01 * PSA) - (0.2 * NumRotatableBonds)

Cheminformatics Analysis of Diketopiperazine Chemical Space

Cheminformatics applies computational methods to analyze large collections of chemical compounds, known as chemical libraries. Analyzing the chemical space of diketopiperazines (DKPs), including derivatives of this compound, is vital for understanding their potential in drug discovery. dntb.gov.ua

Key analyses include:

Diversity Analysis: This assesses the structural variety within a library of DKP derivatives. High diversity is desirable as it increases the chances of finding a hit against a wide range of biological targets. This is often measured using chemical fingerprints and Tanimoto similarity coefficients. nih.gov

Physicochemical Property Profiling: The distribution of properties like molecular weight (MW), LogP (lipophilicity), number of hydrogen bond donors/acceptors, and polar surface area (PSA) is analyzed for a DKP library. This profile is often compared against rules for drug-likeness (e.g., Lipinski's Rule of Five) to evaluate the library's potential for developing orally bioavailable drugs.

Chemical Space Visualization: Techniques like Principal Component Analysis (PCA) or Latent Trait Models (LTM) are used to project the high-dimensional chemical space of a DKP library into two or three dimensions. nih.gov This allows for visual comparison with the chemical space occupied by known drugs, natural products, or other compound collections, helping to identify novel and underexplored regions of chemical space. acs.org Studies have shown that libraries containing a diketopiperazine moiety are often structurally more similar to approved drugs compared to other types of combinatorial libraries. nih.gov

Biological Activity and Mechanistic Investigations of 1 Ethylpiperazine 2,5 Dione and Its Derivatives

Exploration of Potential Biological Activities in Diketopiperazine Systems

The unique six-membered piperazine (B1678402) backbone of diketopiperazines (DKPs) serves as a crucial pharmacophore, making them a focal point for drug discovery. mdpi.com Marine organisms, in particular, have proven to be a rich source of bioactive diketopiperazine derivatives. mdpi.com The inherent stability and conformational rigidity of the DKP ring, combined with the variability of its substituents, allow these molecules to interact with a wide array of biological targets, leading to a broad spectrum of activities. mdpi.comresearchgate.netmdpi.com

Antioxidant Activity in 2,5-Diketone Derivatives

Certain diketopiperazine alkaloids have demonstrated notable antioxidant properties. For instance, three such compounds isolated from the fungus Eurotium sp. SCSIO F452, namely Eurotiumins A, B, and C, were evaluated for their ability to scavenge the free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). mdpi.com These compounds exhibited significant antioxidant activity, with their effectiveness, as measured by IC50 values, indicating a potential influence of their stereochemistry on their radical-scavenging capabilities. mdpi.com

| Compound | IC50 (μM) |

|---|---|

| Eurotiumin A | 37 |

| Eurotiumin B | 69 |

| Eurotiumin C | 13 |

Antimicrobial Potential of Piperazinedione Analogues

The piperazinedione framework is a key feature in many compounds exhibiting antimicrobial properties. researchgate.netnih.gov Research has identified derivatives with potent activity against a range of pathogens, including multidrug-resistant bacteria and fungi. nih.govscispace.com

One notable example is the cyclic peptide 2,5-Piperazinedione, 3,6-bis(2-methylpropyl), isolated from a novel Streptomyces pratensis strain. This compound displayed significant antibacterial and antibiofilm activity against various pathogenic bacteria. nih.gov It showed promising minimum inhibitory concentrations (MICs) ranging from 4 to 15 µg/mL. nih.gov Furthermore, a series of synthesized N,N′-disubstituted piperazines bearing 1,3,4-thiadiazole (B1197879) moieties demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli. mdpi.com

| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) |

|---|---|---|---|

| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) | 4-15 (range) | 4-15 (range) | 4-15 (range) |

| Compound 4 (Thiadiazole derivative) | 16 | - | - |

| Compound 6c (Thiadiazole derivative) | 16 | - | 8 |

| Compound 6d (Thiadiazole derivative) | 16 | 16 | - |

| Compound 7b (Thiadiazole derivative) | - | 16 | - |

Anticancer Activities of Related Piperazinediones (e.g., Enzyme Inhibition, Apoptosis Induction, Cytotoxic Effects on Cancer Cells)

The anticancer potential of piperazinediones is one of their most extensively studied biological activities. researchgate.netresearchgate.net These compounds exert their effects through various mechanisms, including inducing programmed cell death (apoptosis), halting the cell cycle, and direct cytotoxicity against cancer cells. mdpi.come-century.us

A novel piperazine derivative, referred to as C505, has shown potent, broad-spectrum anticancer activity. e-century.us It effectively inhibits the proliferation of multiple cancer cell lines with GI50 values in the nanomolar range. researchgate.nete-century.us Studies on 3,6-diunsaturated 2,5-diketopiperazine derivatives also revealed significant cytotoxic effects. For example, compound 11, featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, displayed strong inhibitory activity against A549 (lung cancer) and HeLa (cervical cancer) cells. mdpi.com This compound was also shown to induce apoptosis and cause cell cycle arrest in the G2/M phase. mdpi.com Similarly, another study found that the allyl-protected derivative 4m exhibited potent activity against a panel of ten cancer cell lines, with particularly strong effects on U937 (lymphoma) and K562 (leukemia) cells. nih.gov

| Compound | Cell Line | Activity (IC50/GI50 in μM) |

|---|---|---|

| C505 | K562 (Leukemia) | 0.058 |

| AGS (Gastric Cancer) | 0.055 | |

| HeLa (Cervical Cancer) | 0.155 | |

| Compound 11 | A549 (Lung Cancer) | 1.2 |

| HeLa (Cervical Cancer) | 0.7 | |

| Compound 4m | U937 (Lymphoma) | 0.5 |

| K562 (Leukemia) | 0.9 |

Antiviral Properties of Piperazinedione Frameworks

The structural scaffold of piperazine is integral to several compounds with antiviral capabilities. nih.gov Nucleozin, a piperazine amide, is a known potent inhibitor of the influenza A virus, acting by inducing the aggregation of the viral nucleoprotein (NP), which is critical for viral replication. nih.gov Furthermore, a series of newly developed N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives, which contain a piperidine (B6355638) ring (a related nitrogen-containing heterocycle), have demonstrated significant inhibitory potential against both HIV-1 and the influenza A/H1N1 virus. nih.gov Specifically, compound FZJ05 from this series showed noteworthy potency against influenza A/H1N1. nih.gov

Anti-inflammatory Effects of Related Piperazinediones

Derivatives of piperazine have also been investigated for their anti-inflammatory properties. jddtonline.info A novel piperazine compound, LQFM182, demonstrated significant anti-inflammatory activity by reducing cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in a pleurisy test. nih.gov Another related compound, piperine, which contains a piperidine ring, has been shown to inhibit the production of Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2) in human fibroblast-like synoviocytes stimulated by IL-1β. nih.gov This suggests that the piperazine and related heterocyclic structures can modulate key inflammatory pathways. nih.govresearchgate.net

Molecular Mechanisms of Action

The diverse biological effects of piperazinedione derivatives are rooted in their ability to interact with and modulate various molecular pathways.

In the context of cancer, a primary mechanism is the induction of caspase-dependent apoptosis. researchgate.nete-century.us The potent anticancer compound C505, for instance, triggers this programmed cell death pathway and inhibits multiple cancer-driving signaling cascades, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. researchgate.nete-century.us The PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers and regulates cell proliferation and survival, is a key target for many of these compounds. nih.govtbzmed.ac.irresearchgate.net Some diketopiperazine derivatives also function as tubulin polymerization inhibitors, disrupting the microtubule dynamics essential for cell division and leading to mitotic arrest in cancer cells. rsc.org

The anti-inflammatory effects of these compounds are linked to the downregulation of key inflammatory mediators. Piperine, for example, exerts its effects by inhibiting the migration of the transcription factor activator protein 1 (AP-1) into the nucleus, which in turn suppresses the expression of inflammatory genes like IL-6 and MMP-13. nih.gov Other piperazine derivatives directly reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

The antimicrobial mechanism for some analogues involves targeting essential bacterial enzymes. Molecular docking studies suggest that 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) has a strong affinity for glucosamine-6-phosphate synthase, an important enzyme in the bacterial cell wall synthesis pathway. nih.gov

Modulation of Enzymatic Pathways by Piperazinedione Scaffolds (e.g., IDO1 inhibition)

The piperazinedione scaffold is being explored for its ability to modulate key enzymatic pathways implicated in disease. A significant area of interest is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunology. nih.govnih.gov IDO1 is a cytosolic enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.gov Its expression in the tumor microenvironment is associated with immunosuppression and poor prognosis, making it a valuable target for cancer therapy. nih.govresearchgate.net Compounds with a piperazine-2,5-dione framework are theorized to act as IDO1 inhibitors, which could potentially block tumor immune evasion and enhance T-cell-mediated clearance of cancer cells. vulcanchem.com

Beyond IDO1, research has shown that other enzymatic pathways can be modulated by this scaffold. A study on novel 1,4-disubstituted piperazine-2,5-dione derivatives found that they could provide antioxidative effects by modulating the IL-6/Nrf2 loop pathway. nih.gov Specifically, one of the synthesized compounds was shown to increase the nuclear levels of Nrf2 and the expression of the Nrf2-regulated antioxidant enzyme HO-1, protecting cells from oxidative injury. nih.gov

Cellular Pathway Modulation (e.g., Caspase Activation)

A primary mechanism through which 1-ethylpiperazine-2,5-dione derivatives exert their biological effects, particularly in cancer cells, is through the modulation of cellular pathways governing apoptosis. A key event in this process is the activation of caspases, a family of proteases that execute programmed cell death.

Research has demonstrated that a novel anthraquinone (B42736) derivative carrying a 1-(4-ethylpiperazin-1-yl) group significantly induced the activation of caspase-3/7 in breast cancer cell lines. The level of activation was found to be higher than that induced by the reference drug doxorubicin, highlighting the compound's potential as a potent inducer of apoptosis. Compounds with similar structural motifs have also been noted to induce apoptosis in cancer cells by activating caspases.

Further investigation into the mechanism of apoptosis induction by N-ethyl-piperazinyl-amides of triterpenoid (B12794562) acids revealed effects on the Bcl-2 family of proteins. nih.gov These derivatives were found to cause an up-regulation of the pro-apoptotic Bak gene, alongside a down-regulation of the pro-survival genes Bcl-XL and Bcl-2. nih.gov This shift in the ratio between pro-apoptotic and anti-apoptotic protein levels leads to changes in cell morphology consistent with apoptosis, such as nuclei condensation. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, research has shown that substituents on the core piperazine unit are important for their inhibitory activity. nih.gov The nature and position of these substituents can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Impact of N-Ethyl Group on Bioactivity Profile

The N-ethyl group at position 1 of the piperazine-2,5-dione ring plays a significant role in defining the molecule's bioactivity. The presence of the ethyl group enhances the lipophilicity of the compound compared to its unsubstituted counterparts. This increased lipophilicity can influence the molecule's ability to cross cell membranes and interact with biological targets.

The importance of the N-ethylpiperazine moiety is evident in several classes of bioactive compounds. For example, N-ethyl-piperazinyl amides of oleanonic and ursonic acids have demonstrated significant cytotoxic potential against a panel of cancer cell lines. nih.govnih.gov Similarly, an anthraquinone derivative featuring a 1-(4-ethylpiperazin-1-yl) group was identified as a potent inducer of apoptosis via caspase activation. The discovery of an N-ethylpiperazine-1-carboxamide as a key component of a molecular glue further underscores the role of this specific moiety in facilitating novel protein-protein interactions. biorxiv.org

Influence of Substituents on Piperazine-2,5-dione Ring on Biological Effects

Modifications to the piperazine-2,5-dione ring, beyond the N-ethyl group, have a profound impact on biological effects. SAR studies reveal that the introduction of various chemical groups can dramatically alter the compound's activity.

Similarly, in a series of 1,4-disubstituted piperazine-2,5-dione derivatives designed as antioxidants, the nature of the substituent at the N-1 and N-4 positions was critical for activity. nih.gov Different aromatic and heterocyclic groups were introduced, leading to a range of potencies in modulating the Nrf2-HO-1 signaling pathway. nih.gov These findings collectively demonstrate that the piperazine-2,5-dione ring is a versatile scaffold whose biological profile can be finely tuned through strategic chemical modifications. nih.gov

Applications and Future Directions in Medicinal Chemistry and Drug Discovery

1-Ethylpiperazine-2,5-dione as a Privileged Scaffold for Drug Design

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a robust starting point for the development of new drugs. The piperazine (B1678402) ring, and specifically the piperazine-2,5-dione (also known as diketopiperazine or DKP) core, is widely recognized as such a scaffold. researchgate.netresearchgate.net this compound is a representative member of this important class.

The utility of the piperazine scaffold stems from a combination of its physicochemical properties, including its solubility, basicity, chemical reactivity, and distinct conformational characteristics. researchgate.net The rigid, six-membered ring structure of this compound provides a fixed platform, allowing for the precise spatial orientation of various chemical substituents. This structural rigidity is crucial for presenting functional groups to biological targets in a predictable manner, which can lead to high-affinity interactions. The DKP core is also noted for its exceptional stability against peptidases, enzymes that break down peptides, making it an attractive backbone for creating peptide-like drug candidates with improved metabolic stability.

The piperazine nucleus is a common feature in a vast number of biologically active compounds and is present in numerous commercially available drugs targeting a wide array of conditions, including cancer, bacterial infections, and central nervous system disorders. researchgate.netresearchgate.netnih.gov Its proven track record in successful drug development underscores its status as a privileged and indispensable tool for medicinal chemists.

Development of Chemical Libraries Based on the this compound Framework

The development of chemical libraries—large collections of structurally related compounds—is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules for desired biological activities. The this compound framework serves as an excellent starting point for creating such libraries due to the synthetic accessibility of its core and the ease with which diverse chemical functionalities can be introduced at its variable positions.

A prime example of this approach is the design and synthesis of a series of novel piperazine-2,5-dione derivatives bearing indole (B1671886) analogs. nih.gov In this research, a library of seventeen distinct compounds (designated 2a-2q) was created based on the piperazinedione core. nih.gov This library was then systematically evaluated for a range of biological effects, including anti-depressant, anti-inflammatory, and analgesic activities. nih.gov By creating a diverse set of related molecules, researchers were able to efficiently explore the structure-activity relationship (SAR) and identify compounds with promising therapeutic potential. nih.gov Such libraries are instrumental in the initial "hit-to-lead" phase of drug discovery, where promising initial compounds ("hits") are optimized into more potent and selective "lead" candidates. Another study focused on synthesizing 1,4-disubstituted piperazine-2,5-dione derivatives to evaluate their potential as antioxidants. nih.gov

The table below summarizes the findings from a study that developed a library of piperazine-2,5-dione derivatives to test for multiple biological activities.

| Compound Series | Scaffold | Number of Analogs Synthesized | Biological Activities Screened | Key Finding |

|---|---|---|---|---|

| Indole-bearing Piperazinediones | Piperazine-2,5-dione | 17 (2a-2q) | Anti-depressant, Anti-inflammatory, Analgesic | All compounds showed activity; compounds 2e and 2q were the most potent antidepressants. nih.gov |

| 1,4-Disubstituted Piperazinediones | Piperazine-2,5-dione | A series of derivatives | Antioxidant activity against H2O2-induced oxidative injury | Identified a lead compound with potential for treating diseases caused by oxidative stress. nih.gov |

Strategies for Enhancing Selectivity and Potency of Piperazinedione-Based Compounds

Once a biologically active compound is identified, a critical next step is to optimize its structure to enhance its potency (the amount of drug needed to produce an effect) and its selectivity (its ability to act on a specific target without affecting others). For compounds based on the this compound scaffold, these enhancements are typically achieved through systematic modifications of the core structure and its substituents, a process guided by structure-activity relationship (SAR) studies.

Several rational design strategies are employed:

Modification of Substituents: The nature, size, and electronic properties of the chemical groups attached to the piperazinedione ring can be altered. For instance, in the study of indole-bearing piperazinedione derivatives, it was found that specific substitutions on the indole ring led to compounds 2e and 2q , which exhibited the most potent anti-depressant effects, comparable to the commercial drug fluoxetine. nih.gov This demonstrates that subtle changes to peripheral chemical groups can have a profound impact on biological activity.

Stereochemical Control: The three-dimensional arrangement of atoms (stereochemistry) is crucial for drug-target interactions. Synthesizing specific stereoisomers of a piperazinedione derivative can lead to significant improvements in both potency and selectivity, as biological targets are often highly sensitive to the chirality of a ligand.

Conformational Locking: Introducing structural constraints, such as bridging elements across the piperazine ring, can "lock" the molecule into a specific conformation that is optimal for binding to the target. This can reduce the entropic penalty of binding and enhance affinity.

Charge Optimization: Tuning the electrostatic properties of the molecule can improve its interaction with the target's binding site and enhance its selectivity over other related targets. nih.gov This involves balancing favorable intermolecular interactions with the unfavorable energy cost of removing the molecule from its solvated state. nih.gov

By systematically applying these strategies, medicinal chemists can refine initial "hit" compounds into highly potent and selective drug candidates suitable for further development.

Integration of this compound into Multi-Target Ligand Design

Traditional drug discovery has often followed a "one molecule, one target" paradigm. However, for complex, multifactorial diseases like cancer or neurodegenerative disorders, this approach can be insufficient. mdpi.com This has led to the rise of "designed polypharmacology," which aims to create a single drug molecule that can intentionally and specifically interact with multiple biological targets. mdpi.comnih.gov

The this compound scaffold is well-suited for this multi-target approach. Its versatile structure allows for the incorporation of different pharmacophores—the essential features responsible for a drug's activity at a specific target—into a single molecule. By strategically placing different functional groups onto the piperazinedione core, it is possible to design a ligand that can simultaneously modulate distinct biological pathways.

A compelling example is seen in the library of piperazine-2,5-dione derivatives that were found to possess anti-depressant, anti-inflammatory, and analgesic properties all within the same molecules. nih.gov The co-existence of these distinct activities suggests that these compounds may be acting on multiple targets relevant to the interplay between depression, inflammation, and pain. Designing such multi-target agents can offer significant advantages, including improved therapeutic efficacy and a reduced likelihood of developing drug resistance. mdpi.com

Emerging Trends and Challenges in Diketopiperazine Research

The field of diketopiperazine (DKP) research, including scaffolds like this compound, continues to evolve, driven by new synthetic technologies and a deeper understanding of disease biology.

Emerging Trends:

New Therapeutic Applications: Researchers are exploring the utility of DKP scaffolds in novel therapeutic areas. For example, various piperazine-2,5-dione derivatives have been investigated for their potential to promote cartilage regeneration in diseases like osteoarthritis. mdpi.com Others have been developed as potent antioxidants to combat the oxidative stress implicated in neurodegenerative diseases. nih.gov

Advanced Drug Delivery: The inherent stability of the DKP scaffold makes it a candidate for advanced drug delivery systems, where the core structure can be used to carry and protect more fragile therapeutic agents until they reach their target site.

Generative AI in Design: The use of artificial intelligence and deep learning models is becoming more prevalent in designing novel molecules. nih.gov These models can be trained on known DKP structures to generate new, optimized multi-target ligands with desired properties, potentially accelerating the discovery process. nih.gov

Challenges:

Achieving High Selectivity: While the DKP scaffold can interact with many targets, achieving exquisite selectivity for a single target (or a specific set of targets) remains a significant challenge. Avoiding off-target effects is crucial for minimizing side effects.

Synthetic Complexity: While the basic DKP core is accessible, the synthesis of complex, stereochemically pure derivatives can be challenging and resource-intensive. Developing more efficient and scalable synthetic routes is an ongoing area of research.

Translational Hurdles: Moving a promising compound from the laboratory to clinical use is a long and difficult process. nih.gov Many DKP derivatives that show promise in early-stage in vitro and in vivo models may face challenges related to their pharmacokinetic properties, long-term safety, and manufacturability at scale. nih.gov

Despite these challenges, the versatility and proven track record of the diketopiperazine scaffold ensure that it will remain a central and dynamic area of research in the quest for new and more effective medicines.

Q & A

Q. What are the common synthetic routes for 1-Ethylpiperazine-2,5-dione, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound derivatives typically involves multi-step organic reactions. Key factors include solvent selection (e.g., ethanol or dimethyl sulfoxide for solubility and stability) and catalyst use to enhance reaction rates . Temperature control is critical; deviations can lead to side products. Purification often employs techniques like high-performance liquid chromatography (HPLC) to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Characterization relies on advanced spectroscopic methods:

- ¹H/¹³C NMR to verify substituent positions and stereochemistry.

- ESI-HRMS for precise molecular weight determination.

- X-ray crystallography (where applicable) for 3D structural elucidation . These methods ensure alignment with computational models and avoid misidentification of regioisomers .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water. Stability tests indicate degradation under prolonged exposure to light or oxidizing agents. Storage at 2–8°C in inert atmospheres (argon/nitrogen) is recommended to prevent decomposition .

Q. What preliminary biological screening models are used to assess the bioactivity of this compound derivatives?

Initial screens often include:

- In vitro enzyme inhibition assays (e.g., serine proteases or kinases).

- Cell viability assays (MTT/XTT) to evaluate cytotoxicity.

- Receptor-binding studies (e.g., 5-HT1A or SERT targets) . These models prioritize compounds for further mechanistic studies.

Advanced Research Questions

Q. How does this compound enhance transdermal drug permeation, and what experimental models validate this effect?

Studies using excised pig ear skin demonstrate that this compound derivatives increase the permeation of model drugs (e.g., theophylline) by up to 12-fold. Proposed mechanisms include temporary disruption of the stratum corneum lipid bilayer. Permeation is quantified via Franz diffusion cells, with HPLC or LC-MS monitoring drug concentrations in receptor fluids .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound analogs?

SAR ambiguities arise from substituent positional effects (e.g., ethyl vs. methyl groups on the piperazine ring). Resolution involves:

- Crystallographic analysis to confirm substituent geometry.

- Free-energy perturbation (FEP) calculations to predict binding affinities.

- Comparative bioactivity profiling of regioisomers . For example, 5-methyl substitution on pyrazolopyridine derivatives significantly alters binding kinetics compared to non-methylated analogs .

Q. How do reaction conditions influence the formation of byproducts in this compound synthesis?

Byproducts such as N-ethylated isomers or oxidation intermediates form under suboptimal conditions. Mitigation strategies include:

- Low-temperature reaction control (<0°C) to suppress side reactions.

- Use of scavenger agents (e.g., triethylamine) to neutralize acidic byproducts.

- Real-time monitoring via in-situ FTIR or Raman spectroscopy .

Q. What advanced computational methods are employed to predict the pharmacokinetic properties of this compound derivatives?

Tools include:

- Molecular dynamics (MD) simulations to assess membrane permeability.

- Quantitative structure-activity relationship (QSAR) models for bioavailability prediction.

- CYP450 inhibition assays to evaluate metabolic stability . Parameters like TPSA (Topological Polar Surface Area) and logP are critical for optimizing blood-brain barrier penetration .

Methodological Considerations

- Contradiction Handling : Discrepancies in solubility or bioactivity data between studies may arise from differences in purity thresholds (e.g., 95% vs. 99%) or assay protocols (static vs. flow-through systems). Cross-validation using orthogonal methods (e.g., LC-MS and NMR) is essential .

- Safety Protocols : Despite non-hazardous classification per IATA/IMDG, personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory due to potential skin/eye irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.